molecular formula C22H20BrNO5S B7882239 Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate

Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B7882239
M. Wt: 490.4 g/mol
InChI Key: GYVLMRLQBVNNFU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a bromophenyl group, a benzenesulfonamido group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom.

    Sulfonamide Formation: The bromophenyl intermediate is then reacted with a sulfonamide to form the benzenesulfonamido group.

    Esterification: The final step involves the esterification of the intermediate with methanol to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromophenylacetonitrile
  • 4-Bromobenzyl cyanide

Uniqueness

Methyl 2-[4-(4-bromophenyl)benzenesulfonamido]-3-(4-hydroxyphenyl)propanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrNO5S/c1-29-22(26)21(14-15-2-10-19(25)11-3-15)24-30(27,28)20-12-6-17(7-13-20)16-4-8-18(23)9-5-16/h2-13,21,24-25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLMRLQBVNNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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